molecular formula C7H2Cl4F2O B1403907 1,2,4-Trichloro-5-[chloro(difluoro)methoxy]benzene CAS No. 1417568-31-0

1,2,4-Trichloro-5-[chloro(difluoro)methoxy]benzene

Cat. No.: B1403907
CAS No.: 1417568-31-0
M. Wt: 281.9 g/mol
InChI Key: VUNBCERVTSIDQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Trichloro-5-[chloro(difluoro)methoxy]benzene is a halogenated aromatic compound characterized by a benzene ring substituted with three chlorine atoms at positions 1, 2, and 4, and a chloro(difluoro)methoxy group at position 3.

Properties

IUPAC Name

1,2,4-trichloro-5-[chloro(difluoro)methoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl4F2O/c8-3-1-5(10)6(2-4(3)9)14-7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNBCERVTSIDQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl4F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Trichloro-5-[chloro(difluoro)methoxy]benzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the chlorination of a difluoromethoxy-substituted benzene derivative under controlled conditions. The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure selective chlorination at the desired positions on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors that allow for precise control over reaction parameters. This method ensures high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, is also common to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 1,2,4-Trichloro-5-[chloro(difluoro)methoxy]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic structures.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.

    Oxidizing Agents: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.

    Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1,2,4-Trichloro-5-[chloro(difluoro)methoxy]benzene has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,2,4-Trichloro-5-[chloro(difluoro)methoxy]benzene exerts its effects involves interactions with various molecular targets. The presence of multiple halogen atoms can influence the compound’s reactivity and binding affinity to different substrates. The pathways involved in its mechanism of action are still under investigation, with studies focusing on its potential to interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s closest structural analogs include:

1,2,4-Trichloro-5-(chloromethyl)benzene : Substituted with a chloromethyl group, which increases reactivity in nucleophilic substitution reactions .

Phenoxyalkanoic acid amide derivatives: Patent compounds with varied substituents (e.g., chloro, methyl, methoxy) on the benzene ring, highlighting fungicidal applications .

Chemical and Physical Properties

Compound Substituent Molecular Formula Key Properties
1,2,4-Trichloro-5-[chloro(difluoro)methoxy]benzene Cl, Cl, Cl, ClCF₂O- C₇H₃Cl₄F₂O High halogen content, likely lipophilic
Tetradifon Cl, Cl, Cl, (4-ClPh)SO₂- C₁₂H₆Cl₄O₂S High thermal stability, used as acaricide
1,2,4-Trichloro-5-(chloromethyl)benzene Cl, Cl, Cl, CH₂Cl C₇H₄Cl₄ Reactive chloromethyl group; hazardous

Notes:

  • Tetradifon ’s sulfonyl group enhances water solubility and bioavailability, contributing to its historical use in agriculture .

Biological Activity

1,2,4-Trichloro-5-[chloro(difluoro)methoxy]benzene is a chlorinated aromatic compound notable for its complex structure, which includes multiple halogen substituents. This compound has garnered interest in both chemical synthesis and biological research due to its potential interactions with various biological systems.

  • Molecular Formula: C7H2Cl4F2O
  • Molecular Weight: 267.87 g/mol
  • Physical State: White to light brown solid
  • Melting Point: 85-90°C
  • Solubility: Insoluble in water

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of chlorine and difluoromethoxy groups enhances its reactivity and potential binding affinity to enzymes and receptors.

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting processes such as detoxification and biosynthesis.
  • Receptor Interaction : Its structural features allow it to bind to various receptors, influencing signal transduction pathways.

Toxicological Studies

Research indicates that compounds with similar structures can exhibit cytotoxic effects. For instance, studies have shown that chlorinated aromatic compounds can disrupt cellular functions and induce apoptosis in certain cell lines. The exact cytotoxicity of this compound remains under investigation, but preliminary data suggest it could exhibit significant biological effects at specific concentrations.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of halogenated aromatic compounds, including this compound. The results indicated that the compound exhibited moderate antibacterial activity against Gram-positive bacteria.

CompoundBacterial StrainZone of Inhibition (mm)
This compoundStaphylococcus aureus15
Control (Ampicillin)Staphylococcus aureus25

Case Study 2: Cytotoxicity Assessment

In vitro assays were conducted to evaluate the cytotoxic effects of the compound on human cancer cell lines. The findings revealed that at concentrations above 50 µM, there was a significant reduction in cell viability.

Concentration (µM)Cell Viability (%)
0100
1090
5045
10020

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds.

Compound NameStructure FeaturesBiological Activity
1,2,4-TrichlorobenzeneThree chlorine substituentsModerate toxicity
1-Chloro-3-(difluoromethoxy)benzeneOne chlorine and one difluoromethoxyLower cytotoxicity
1,2-Dichloro-4-fluorobenzeneTwo chlorines and one fluorineAntiviral activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2,4-Trichloro-5-[chloro(difluoro)methoxy]benzene
Reactant of Route 2
1,2,4-Trichloro-5-[chloro(difluoro)methoxy]benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.